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An in-depth exploration of the history, synthesis, and biological relevance of octanedioic acid

for researchers, scientists, and drug development professionals.

Octanedioic acid, more commonly known as suberic acid, is a saturated dicarboxylic acid with

the chemical formula C₈H₁₄O₄. Its name originates from the Latin word suber, meaning cork,

from which it was first isolated. This alpha,omega-dicarboxylic acid plays a role in various

industrial applications, including the synthesis of polymers and pharmaceuticals, and has

gained attention in the medical field as a biomarker for certain metabolic disorders. This

technical guide provides a comprehensive overview of the history, synthesis, and biological

pathways associated with octanedioic acid.

A Journey Through Time: The History and
Discovery of Octanedioic Acid
The story of octanedioic acid begins in the late 18th century. The Italian chemist Luigi Valentino

Brugnatelli is credited with the first discovery of suberic acid in 1787. He obtained the

compound by treating cork with nitric acid. This oxidative cleavage of the complex biopolymer

suberin, a major component of cork, yielded the crystalline dicarboxylic acid.

Following its initial discovery, further investigations in the 19th century expanded the

understanding of suberic acid's origins and properties. In 1841, Tilley reported the production

of suberic acid from the oxidation of castor oil. This marked a significant step, identifying a

readily available natural source for the compound. Later in the 19th century, the synthesis of
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suberic acid was also reported through the oxidation of cyclooctene and the ozonolysis of

unsaturated fatty acids like oleic acid, laying the groundwork for modern synthetic

methodologies.

Synthesizing Octanedioic Acid: From Historical
Methods to Modern Industrial Processes
The synthesis of octanedioic acid has evolved from early laboratory curiosities to efficient

industrial-scale productions. The choice of method often depends on factors such as precursor

availability, desired purity, and economic viability.

Historical Synthesis Methods
The earliest methods for producing octanedioic acid relied on the oxidative degradation of

natural products.

1. Oxidation of Cork with Nitric Acid (Brugnatelli, 1787): This original method involves the

strong oxidation of cork material.

Experimental Protocol: While the precise, detailed protocol from Brugnatelli's 1787

experiment is not readily available in modern literature, the general procedure involves the

digestion of finely divided cork with concentrated nitric acid. The reaction is typically heated

to initiate and sustain the oxidative cleavage of the suberin polymer. Upon cooling and

concentration of the reaction mixture, crude suberic acid crystallizes and can be purified by

recrystallization from hot water. The yields from this method are generally low due to the

complex nature of the starting material and the harsh reaction conditions, which can lead to

the formation of various byproducts.

2. Oxidation of Castor Oil: Castor oil, which is rich in ricinoleic acid, serves as another classical

precursor.

Experimental Protocol: A common historical approach involves the oxidation of castor oil or

purified ricinoleic acid with a strong oxidizing agent like nitric acid or potassium

permanganate. For instance, the oxidation of ricinoleic acid with nitric acid cleaves the

molecule at the double bond and the hydroxyl group, yielding both suberic acid and azelaic

acid. The reaction is typically carried out by heating the fatty acid with an excess of the
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oxidizing agent. The resulting dicarboxylic acids are then separated based on their

differential solubilities.

Modern Synthesis Methods
Contemporary industrial production of octanedioic acid utilizes more efficient and selective

chemical processes.

1. Oxidation of Cyclooctene: This is a prevalent industrial method.

Experimental Protocol: A patented method describes the catalytic oxidation of cyclooctene

using a composite phase transfer catalyst, which can be a mixture of a tetra-alkylammonium

perrhenate and an alkyl-imidazolium disulfate ionic liquid. Hydrogen peroxide is used as the

oxidizing agent in the presence of the ionic liquid, which also serves as the reaction solvent.

The reaction is conducted at a temperature of 40-70°C under normal pressure for a duration

of 0.5-4 hours. This process can achieve a cyclooctene conversion rate of over 90% and a

suberic acid yield exceeding 60%.[1]

2. Ozonolysis of Oleic Acid: The cleavage of the double bond in oleic acid by ozone is a highly

efficient route to dicarboxylic acids.

Experimental Protocol: In a typical procedure, oleic acid is dissolved in a reacting solvent

such as methanol and subjected to a stream of ozone at low temperatures (e.g., -78°C) until

the reaction is complete. The resulting ozonide is then decomposed oxidatively. A high-yield

method involves the decomposition of the ozonide with hydrogen peroxide in formic acid.

This process can lead to yields of the principal dicarboxylic acid fission products, including

octanedioic acid (from other unsaturated fatty acids present), exceeding 95%.

3. Synthesis from Gamma-Valerolactone (GVL): This method represents a modern approach

utilizing a bio-based feedstock.

Experimental Protocol: This multi-step synthesis begins with the reaction of gamma-

valerolactone with an alcohol in the presence of an acid or base catalyst to form an alkyl

pentenoate. This intermediate then undergoes a metathesis reaction in the presence of a

suitable initiator to produce a dialkyl octenedioate. The double bond in this diester is

subsequently reduced via hydrogenation using a catalyst to yield a dialkyl 1,8-octanedioate.

The final step involves the hydrolysis of the diester to afford octanedioic acid.
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Quantitative Data on Octanedioic Acid
For ease of comparison, the following tables summarize key quantitative data for octanedioic

acid.

Table 1: Physicochemical Properties of Octanedioic Acid

Property Value

IUPAC Name Octanedioic acid

Common Name Suberic acid

CAS Number 505-48-6

Molecular Formula C₈H₁₄O₄

Molar Mass 174.19 g/mol

Melting Point 141–144 °C

Boiling Point 230 °C (at 15 mmHg)

Density 1.272 g/cm³

Solubility in Water 2.46 g/L

pKa₁ 4.526

pKa₂ 5.498

Table 2: Comparison of Synthesis Methods for Octanedioic Acid
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Synthesis Method Precursor Typical Yield Notes

Oxidation of Cork Cork (Suberin) Low

Historical method,

complex starting

material.

Oxidation of Castor

Oil

Castor Oil (Ricinoleic

Acid)
Moderate

Produces a mixture of

dicarboxylic acids.

Oxidation of

Cyclooctene
Cyclooctene > 60%

Common industrial

method.

Ozonolysis of Oleic

Acid
Oleic Acid

> 95% (of total

dicarboxylic acids)

High-yield laboratory

and industrial method.

From Gamma-

Valerolactone
Gamma-Valerolactone Varies by step Bio-based route.

Biological Significance and Signaling Pathways
Octanedioic acid is not merely an industrial chemical; it is also a product of fatty acid

metabolism in living organisms. Its presence and concentration in biological fluids can be

indicative of specific metabolic states and diseases.

The Omega-Oxidation Pathway
Under normal physiological conditions, fatty acids are primarily metabolized through beta-

oxidation in the mitochondria. However, when beta-oxidation is impaired or overloaded, an

alternative pathway known as omega (ω)-oxidation becomes more prominent. This pathway

occurs in the smooth endoplasmic reticulum, primarily in the liver and kidneys.

Omega-oxidation begins with the hydroxylation of the terminal methyl group (the ω-carbon) of a

fatty acid, a reaction catalyzed by cytochrome P450 enzymes. The resulting ω-hydroxy fatty

acid is then successively oxidized to an aldehyde and then to a dicarboxylic acid. For a fatty

acid with eight carbons, this process would lead to the formation of octanedioic acid. These

resulting dicarboxylic acids, including octanedioic acid, are then further metabolized via beta-

oxidation within peroxisomes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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